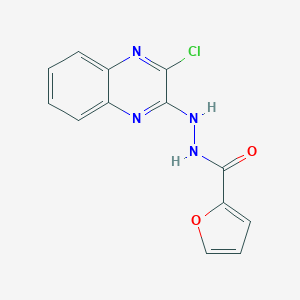
N'-(3-chloro-2-quinoxalinyl)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chloro-2-quinoxalinyl)-2-furohydrazide, commonly known as CQFH, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CQFH belongs to the class of hydrazide derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of CQFH is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, CQFH has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. CQFH has also been reported to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
CQFH has been shown to have diverse biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, CQFH has been reported to induce DNA damage and inhibit DNA repair mechanisms. CQFH has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, CQFH has been reported to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CQFH has several advantages for lab experiments, such as its high purity and stability. CQFH can be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, CQFH has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, CQFH has not been extensively studied in vivo, which limits its translational potential.
Orientations Futures
There are several future directions for the research on CQFH. Firstly, further studies are needed to elucidate the mechanism of action of CQFH, especially in vivo. Secondly, the potential of CQFH as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored. Thirdly, the development of novel formulations and delivery systems for CQFH can improve its bioavailability and pharmacokinetics. Lastly, the synthesis of CQFH analogs with improved potency and selectivity can expand its therapeutic potential.
Conclusion:
In conclusion, CQFH is a synthetic compound that has potential therapeutic applications in various diseases. The synthesis of CQFH involves the reaction between 2-furoic acid hydrazide and 3-chloroquinoxaline-2-carboxylic acid chloride. CQFH has been extensively studied for its diverse biological activities, including its anti-cancer, anti-inflammatory, and antimicrobial properties. The mechanism of action of CQFH involves the modulation of various signaling pathways. CQFH has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on CQFH, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, the development of novel formulations and delivery systems, and the synthesis of analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of CQFH involves the reaction between 2-furoic acid hydrazide and 3-chloroquinoxaline-2-carboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield the final product. The yield of CQFH can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
CQFH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, CQFH has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. CQFH has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, CQFH has been shown to have antibacterial and antifungal activities against various pathogens.
Propriétés
Formule moléculaire |
C13H9ClN4O2 |
|---|---|
Poids moléculaire |
288.69 g/mol |
Nom IUPAC |
N//'-(3-chloroquinoxalin-2-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H9ClN4O2/c14-11-12(16-9-5-2-1-4-8(9)15-11)17-18-13(19)10-6-3-7-20-10/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
APQQZYALJKESQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)
![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)
![Methyl 7-acetyl-1-(2-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B263693.png)



